molecular formula C10H7ClFNO2 B2518849 6-Fluoroisoquinoline-3-carboxylic acid hydrochloride CAS No. 794515-88-1

6-Fluoroisoquinoline-3-carboxylic acid hydrochloride

Cat. No.: B2518849
CAS No.: 794515-88-1
M. Wt: 227.62
InChI Key: YLOUGAGACHSQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoroisoquinoline-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H7ClFNO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoroisoquinoline-3-carboxylic acid hydrochloride typically involves the fluorination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the isoquinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

6-Fluoroisoquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds .

Scientific Research Applications

6-Fluoroisoquinoline-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloroisoquinoline-3-carboxylic acid hydrochloride
  • 6-Bromoisoquinoline-3-carboxylic acid hydrochloride
  • 6-Iodoisoquinoline-3-carboxylic acid hydrochloride

Uniqueness

6-Fluoroisoquinoline-3-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-fluoroisoquinoline-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2.ClH/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8;/h1-5H,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOUGAGACHSQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1 g of the resulting crude 6-fluoro-isoquinoline-3-carboxylic acid methyl ester is dissolved in 20 ml of MeOH/THF (1:1) and slowly mixed at 5° with a solution of 510 mg of LiOH hydrate in 10 ml of water. The resulting solution is stirred at room temperature overnight and poured into a solution consisting of 50 ml of MeOtBu, 10 ml of water and 7 ml of 2N aqu. HCl. The precipitate is filtered off and washed with MeOtBu.
Quantity
1 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
20 mL
Type
solvent
Reaction Step One
Name
LiOH hydrate
Quantity
510 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.